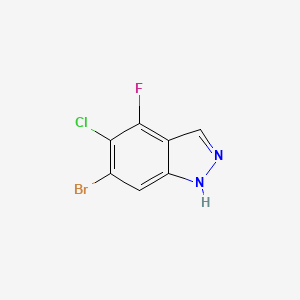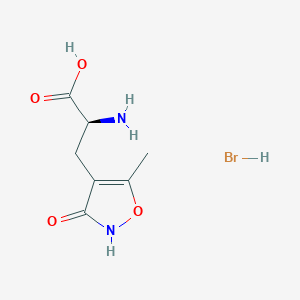
(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide is a chemical compound with significant importance in various scientific fields. It is a derivative of isoxazole and is known for its unique structural properties, which make it a subject of interest in organic chemistry, pharmacology, and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propanoic acid hydrobromide typically involves several steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine. The reaction conditions often include an acidic or basic catalyst to facilitate the cyclization process.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction. This step may involve the use of a protected amino acid derivative, which is later deprotected to yield the free amino group.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt. This is typically achieved by reacting the free base with hydrobromic acid under controlled conditions to ensure the formation of the desired salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are critical in industrial settings.
Chemical Reactions Analysis
Types of Reactions
- **
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the isoxazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the isoxazole ring or the amino group. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Properties
Molecular Formula |
C7H11BrN2O4 |
|---|---|
Molecular Weight |
267.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-(5-methyl-3-oxo-1,2-oxazol-4-yl)propanoic acid;hydrobromide |
InChI |
InChI=1S/C7H10N2O4.BrH/c1-3-4(6(10)9-13-3)2-5(8)7(11)12;/h5H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t5-;/m0./s1 |
InChI Key |
KUAHVIUZGLGASU-JEDNCBNOSA-N |
Isomeric SMILES |
CC1=C(C(=O)NO1)C[C@@H](C(=O)O)N.Br |
Canonical SMILES |
CC1=C(C(=O)NO1)CC(C(=O)O)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluorobut-3-en-1-amine](/img/structure/B12843239.png)

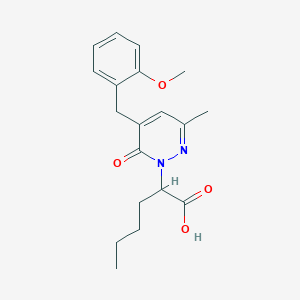
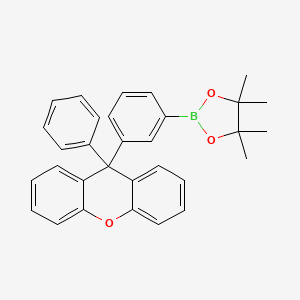
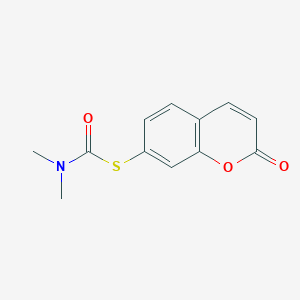
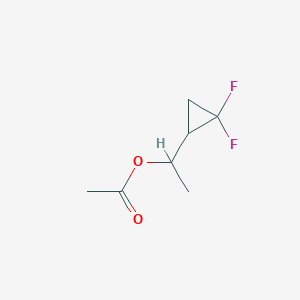
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)

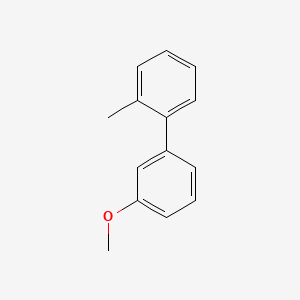
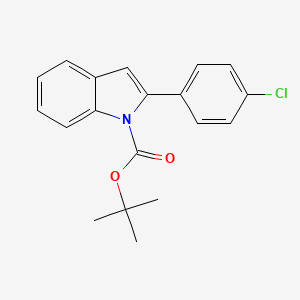
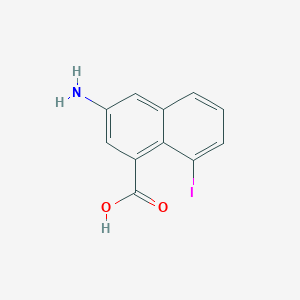
![(1R,2S,4R,5S)-2,4-Difluorobicyclo[3.2.1]Oct-6-En-3-One](/img/structure/B12843295.png)
